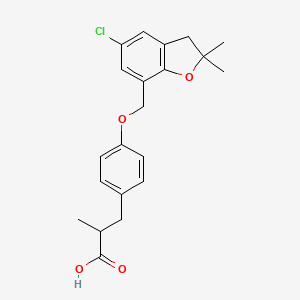

3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C21H23ClO4 |

|---|---|

Molecular Weight |

374.9 g/mol |

IUPAC Name |

3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C21H23ClO4/c1-13(20(23)24)8-14-4-6-18(7-5-14)25-12-16-10-17(22)9-15-11-21(2,3)26-19(15)16/h4-7,9-10,13H,8,11-12H2,1-3H3,(H,23,24) |

InChI Key |

JDXISBCJRRVWBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.

Chlorination: Introduction of the chlorine atom at the desired position on the benzofuran ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Methoxylation: Attachment of the methoxy group to the phenyl ring through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the benzofuran derivative with the propanoic acid moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that compounds similar to 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and colitis .

2. Antioxidant Activity

Studies have shown that this compound may possess antioxidant properties, which help in neutralizing free radicals in biological systems. This activity can play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

3. Drug Development for Neurological Disorders

The structural characteristics of 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid suggest potential interactions with G protein-coupled receptors (GPCRs), which are vital targets in drug development for neurological conditions such as Alzheimer's disease and depression .

Toxicological Studies

1. Safety Assessments

Toxicological evaluations are critical for understanding the safety profile of new chemical entities. The compound's effects on liver enzymes and overall hepatic function have been investigated through various in vivo studies. For instance, studies have highlighted its impact on alanine aminotransferase (ALT) levels, which is an important marker for liver health .

2. Cosmetic Applications

Given its chemical properties, there is potential for 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid to be incorporated into cosmetic formulations. Its antioxidant and anti-inflammatory properties can enhance skin health and provide protective benefits against environmental stressors .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluating anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Assessing antioxidant capacity | Showed a dose-dependent increase in radical scavenging activity. |

| Study C | Toxicological profile on liver function | Indicated no significant hepatotoxicity at therapeutic doses; ALT levels remained stable. |

Mechanism of Action

The mechanism of action of 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

Gene Expression Modulation: Influencing the expression of specific genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzofuran derivatives:

Key Observations:

Core Structure Differences :

- The target compound’s dihydrobenzofuran core introduces partial saturation, which may enhance metabolic stability compared to fully aromatic benzofuran derivatives .

- Fully unsaturated benzofurans (e.g., ) prioritize planarity for π-π stacking in biological targets, whereas the dihydrobenzofuran’s flexibility could alter binding kinetics.

Methoxy Groups: The 4-methoxyphenyl ether in the target compound and may improve membrane permeability but could also affect cytochrome P450 interactions.

Synthetic Pathways: The target compound’s propanoic acid group likely derives from ester hydrolysis, as seen in . The dihydrobenzofuran core may require specialized cyclization conditions, contrasting with the Friedel-Crafts or nucleophilic substitution methods used for aromatic benzofurans .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Antimicrobial Potential: The 5-chloro and dihydrobenzofuran moieties align with compounds showing antibacterial activity .

- Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran may reduce oxidative metabolism, extending half-life compared to unmethylated analogs.

- Crystallography and Solubility : Hydrogen bonding observed in benzofuran-carboxylic acids (e.g., ) suggests the target compound may form dimers, influencing melting point and crystallinity.

Biological Activity

3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H25ClO4

- Molecular Weight : 388.885 g/mol

- CAS Number : 1234841-58-7

- LogP (Partition Coefficient) : 5.2665, indicating lipophilicity which may influence its biological activity .

Anti-inflammatory Activity

Research has indicated that derivatives of benzofuran, including compounds similar to 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid, exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in various cell models .

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives has been noted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of the methoxy group in the structure enhances this activity by stabilizing the radical species formed during reactions .

Enzyme Inhibition

BindingDB reports that 3-(4-((5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methoxy)phenyl)-2-methylpropanoic acid interacts with specific enzymes. Notably, it shows affinity for the free fatty acid receptor 4 (GPR120), which is involved in metabolic regulation. The effective concentration (EC50) for this interaction is reported to be approximately 7.25 µM .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various benzofuran derivatives, including those structurally similar to the compound of interest. The results indicated that these compounds effectively reduced edema in animal models when tested with carrageenan-induced inflammation .

Antioxidant Potential Assessment

In vitro assays assessing the antioxidant potential of related compounds revealed that they significantly lowered levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stressors. The mechanism appears to involve both direct scavenging and modulation of antioxidant enzyme systems .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.